tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methanesulfonyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It is being explored as a potential treatment for diseases such as cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate
- tert-Butyl N-[(5-tosylpyrimidin-2-yl)methyl]carbamate
Uniqueness
tert-Butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate is unique due to the presence of the methanesulfonyl group, which imparts specific chemical properties and reactivity. This group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potential as an enzyme inhibitor .
Properties
Molecular Formula |
C11H17N3O4S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
tert-butyl N-[(5-methylsulfonylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)14-7-9-12-5-8(6-13-9)19(4,16)17/h5-6H,7H2,1-4H3,(H,14,15) |
InChI Key |
AEOMFAVISUSKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)S(=O)(=O)C |
Origin of Product |
United States |
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